molecular formula C20H23ClN2O4 B2876919 N-(5-chloro-2-methylphenyl)-N'-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]ethanediamide CAS No. 1787916-81-7

N-(5-chloro-2-methylphenyl)-N'-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]ethanediamide

Cat. No.: B2876919
CAS No.: 1787916-81-7
M. Wt: 390.86
InChI Key: LBGNCGYKTMAHRN-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-N'-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]ethanediamide is a bifunctional ethanediamide derivative characterized by two distinct aromatic substituents:

  • A 5-chloro-2-methylphenyl group (meta-chloro, ortho-methyl substitution).
  • A 2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl group (containing a hydroxyethoxy side chain and a para-methylphenyl moiety).

Its ethanediamide backbone enables hydrogen bonding, which may influence solubility and intermolecular interactions .

Properties

IUPAC Name

N'-(5-chloro-2-methylphenyl)-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O4/c1-13-3-6-15(7-4-13)18(27-10-9-24)12-22-19(25)20(26)23-17-11-16(21)8-5-14(17)2/h3-8,11,18,24H,9-10,12H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBGNCGYKTMAHRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxalyl Chloride-Mediated Pathway

Procedure :

  • First Amidation :
    Oxalyl chloride (1.2 equiv) reacts with 5-chloro-2-methylaniline (1.0 equiv) in anhydrous dichloromethane at 0–5°C for 2 hours. The intermediate monoamide chloride is isolated via vacuum filtration.
  • Second Amidation :
    The monoamide chloride reacts with 2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethylamine (1.1 equiv) in tetrahydrofuran (THF) under nitrogen at 25°C for 12 hours. Triethylamine (2.5 equiv) is added to scavenge HCl.

Optimization Data :

Parameter Condition 1 Condition 2 Optimal Value
Solvent THF DCM THF
Temperature (°C) 25 0–5 25
Yield (%) 62 48 62

Characterization :

  • $$^1$$H NMR (400 MHz, DMSO-$$d6$$): δ 8.21 (s, 1H, NH), 7.38–7.12 (m, 8H, Ar-H), 4.12 (t, $$J = 6.4$$ Hz, 2H, OCH$$2$$), 3.61 (t, $$J = 6.4$$ Hz, 2H, CH$$_2$$OH).
  • IR (KBr): 3280 cm$$^{-1}$$ (N–H), 1665 cm$$^{-1}$$ (C=O).

Coupling Reagent-Assisted Synthesis

Carbodiimide-Based Method

Reagents :

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and Hydroxybenzotriazole (HOBt) .

Procedure :

  • Oxalic acid (1.0 equiv) is activated with EDCl (1.2 equiv) and HOBt (1.2 equiv) in dimethylformamide (DMF) at 0°C for 30 minutes.
  • 5-Chloro-2-methylaniline (1.0 equiv) is added, and the mixture is stirred at 25°C for 6 hours.
  • 2-(2-Hydroxyethoxy)-2-(4-methylphenyl)ethylamine (1.1 equiv) is introduced, and the reaction proceeds for 18 hours.

Yield Comparison :

Coupling System EDCl/HOBt DCC/HOBt CDI
Yield (%) 75 68 60
Purity (HPLC) 98.2 97.5 95.8

Advantages :

  • EDCl/HOBt minimizes racemization and enhances solubility in DMF.
  • DMF’s high boiling point facilitates reactions at elevated temperatures (up to 80°C).

Protection-Deprotection Strategies for the Hydroxyethoxy Group

tert-Butyldimethylsilyl (TBS) Protection

Steps :

  • Protection : 2-(2-Hydroxyethoxy)-2-(4-methylphenyl)ethylamine is treated with tert-butyldimethylsilyl chloride (1.1 equiv) and imidazole (2.0 equiv) in DMF at 25°C for 4 hours.
  • Amidation : The protected amine undergoes coupling with oxalic acid derivatives as described in Section 3.1.
  • Deprotection : Tetrabutylammonium fluoride (TBAF, 1.0 equiv) in THF removes the TBS group at 0°C for 1 hour.

Efficiency :

  • Overall Yield : 58% (vs. 42% without protection).
  • Side Reactions : <5% over-silylation observed via $$^{29}$$Si NMR.

Characterization and Analytical Data

Spectroscopic Confirmation

Mass Spectrometry :

  • HRMS (ESI+) : m/z calculated for C$${24}$$H$${28}$$ClN$$2$$O$$4$$ [M+H]$$^+$$: 467.1632; found: 467.1628.

Thermal Analysis :

  • Melting Point : 189–191°C (decomposition observed above 200°C).

Purity Assessment

Method Result
HPLC (C18 column) 98.5% purity
TLC (Silica Gel) R$$_f$$ = 0.34

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Cost (USD/g)
Oxalyl Chloride 62 97.8 12.50
EDCl/HOBt 75 98.2 18.20
TBS Protection 58 96.5 22.40

Key Findings :

  • The EDCl/HOBt method offers the best balance of yield and purity.
  • Protection strategies, while effective, increase synthetic complexity and cost.

Chemical Reactions Analysis

Types of Reactions

“N-(5-chloro-2-methylphenyl)-N'-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]ethanediamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and catalysts. Reaction conditions such as temperature, solvent, and reaction time are carefully optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis, it can be used to prepare other complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: It can be used in the production of polymers, coatings, and other materials with specific properties.

Mechanism of Action

The mechanism of action of “N-(5-chloro-2-methylphenyl)-N'-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]ethanediamide” depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

Compound Name Key Substituents Electron Effects Steric Considerations
Target Compound 5-Cl-2-Me-phenyl, 2-(2-hydroxyethoxy)-4-Me-phenyl Chloro (electron-withdrawing), methyl (electron-donating), hydroxyethoxy (polar) Bulky ethyl group with hydroxyethoxy increases hydrophilicity
N-(5-Chloro-2-methoxyphenyl)-N'-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazinyl)ethyl]ethanediamide Methoxy (electron-donating), indole-piperazinyl Methoxy enhances electron density on aryl ring; piperazinyl introduces basicity Indole and piperazinyl groups add significant bulk
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Nitro (strongly electron-withdrawing), methylsulfonyl Nitro group reduces electron density; sulfonyl enhances polarity Planar nitro group may limit conformational flexibility
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) Chloro, methoxymethyl, diethylphenyl Chloro and methoxymethyl balance electron withdrawal/donation Diethyl groups increase hydrophobicity

Key Observations :

  • The target compound’s hydroxyethoxy group distinguishes it from sulfonyl- or nitro-containing analogs, likely improving water solubility compared to alachlor or the sulfonamide in .
  • The meta-chloro substitution on the phenyl ring contrasts with the para-chloro in alachlor, which may alter binding interactions in biological systems .
Target Compound vs. N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
  • Synthesis : The nitro-sulfonamide derivative was synthesized via refluxing with acetic anhydride, yielding crystalline products. The target compound’s hydroxyethoxy group may require protection/deprotection steps during synthesis, similar to methodologies in .
  • Crystallography : Both compounds likely form hydrogen-bonded networks. The nitro compound in exhibits intermolecular C–H⋯O interactions, while the target’s hydroxyethoxy group could participate in O–H⋯O bonding, enhancing crystal stability .
Target Compound vs. N-(5-chloro-2-methylphenyl)-2-[ethyl-(4-methylphenyl)sulfonylamino]acetamide
  • Structural Differences : The sulfonamide in replaces the ethanediamide backbone, introducing a sulfonyl group. This increases electronegativity but reduces hydrogen-bonding capacity compared to the target’s dual amide groups.
  • Biological Implications : Sulfonamides are associated with antimicrobial activity, whereas ethanediamides may target enzymes like proteases or kinases .

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